molecular formula C14H19NO5 B1338370 Boc-DL-m-tyrosine CAS No. 174732-96-8

Boc-DL-m-tyrosine

Cat. No.: B1338370
CAS No.: 174732-96-8
M. Wt: 281.3 g/mol
InChI Key: FABANBOJFXYSHH-UHFFFAOYSA-N
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Description

Boc-DL-m-tyrosine, also known as tert-butoxycarbonyl-DL-meta-tyrosine, is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis as a protected form of tyrosine, where the Boc (tert-butoxycarbonyl) group protects the amino group from unwanted reactions during synthesis. This compound is particularly useful in the field of organic chemistry and biochemistry for the synthesis of peptides and proteins.

Mechanism of Action

Target of Action

Boc-DL-m-tyrosine is a derivative of the amino acid tyrosine, which is a proteinogenic amino acid that is ubiquitous in both natural and synthetic bioactive molecules . The primary targets of this compound are likely to be similar to those of tyrosine, which plays a significant role in protein–protein and protein–ligand interactions .

Mode of Action

The mode of action of this compound involves its interaction with its targets, which are primarily proteins and enzymes that interact with tyrosine. The Boc group in this compound is a protective group that prevents the amino function from reacting . This allows this compound to interact with its targets in a specific manner, resulting in changes to the targets’ functions .

Biochemical Pathways

This compound is involved in the tyrosine metabolism pathway, which serves as a starting point for the production of a variety of structurally diverse natural compounds in plants . This pathway is responsible for the synthesis of a variety of secondary metabolites, which have various downstream effects .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. The Boc group in this compound improves its stability, which may enhance its bioavailability . .

Result of Action

The result of this compound’s action is likely to be similar to that of tyrosine, given their structural similarity. Tyrosine is involved in various biochemical processes, exhibiting a significant role in protein–protein and protein–ligand interactions . Therefore, this compound may also have similar molecular and cellular effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group in this compound . Furthermore, the presence of other molecules can influence the interaction of this compound with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Boc-DL-m-tyrosine typically involves the protection of the amino group of DL-m-tyrosine with a Boc group. This is achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous solution at room temperature, and the pH is maintained around 11-12 to ensure complete conversion to the Boc-protected product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction mixture is typically stirred vigorously, and the pH is carefully monitored and adjusted as needed. The product is then isolated through extraction and crystallization techniques to obtain a high-purity crystalline powder .

Chemical Reactions Analysis

Types of Reactions

Boc-DL-m-tyrosine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

    Oxidation Reactions: The phenolic hydroxyl group in the tyrosine moiety can undergo oxidation to form quinones.

    Reduction Reactions: The carboxyl group can be reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

Major Products Formed

    Deprotected Tyrosine: Removal of the Boc group yields DL-m-tyrosine.

    Quinones: Oxidation of the phenolic group forms quinones.

    Alcohols: Reduction of the carboxyl group forms alcohols.

Scientific Research Applications

Boc-DL-m-tyrosine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Similar Compounds

    Boc-L-tyrosine: Similar to Boc-DL-m-tyrosine but with a specific stereochemistry (L-form).

    Fmoc-DL-tyrosine: Another protected form of tyrosine using the Fmoc (fluorenylmethyloxycarbonyl) group.

    Cbz-DL-tyrosine: Uses the Cbz (carbobenzyloxy) group for protection.

Uniqueness

This compound is unique due to its use of the Boc group, which provides stability under basic conditions and can be easily removed under mild acidic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial .

Properties

IUPAC Name

3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABANBOJFXYSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate (0.91 g, 3.1 mmol) was taken up in methanol (30 mL) at rt and the lithium hydroxide monohydrate (0.51 g, 12.3 mmol) in water (10 mL) was added. The reaction was complete after stirring for 2 h. The methanol was removed under reduced pressure to give an aqueous layer which was partitioned between ethyl acetate and 1 N HCl. The organic layer was washed with brine, dried over magnesium sulfate and concentrated under reduced pressure to give 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoic acid (0.89 g, 100%). Analytical LCMS (M+H-Boc)+: m/z=181.9.
Quantity
0.91 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.51 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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